3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate
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Overview
Description
3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate is a chemical compound known for its unique structure and properties. It is a member of the polyether family, characterized by multiple ether linkages within its molecular structure. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate typically involves the reaction of 3,6,9,12,15,18-Hexaoxahexacosan-1-ol with prop-2-enoic acid (acrylic acid) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-enoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and simpler ethers.
Substitution: Generation of substituted ethers and esters.
Scientific Research Applications
3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals and as a stabilizer for active ingredients.
Industry: Applied in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate involves its interaction with molecular targets through its ether linkages and prop-2-enoate group. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18-Hexaoxaicosane-1,20-diol: Similar polyether structure with hydroxyl groups.
3,6,9,12,15,18-Hexaoxaicosane: Another polyether with a similar backbone but different functional groups.
3,6,9,12,15,18-Hexaoxadotriacontan-1-ol: A longer polyether chain with similar properties.
Uniqueness
3,6,9,12,15,18-Hexaoxahexacosan-1-yl prop-2-enoate is unique due to its specific combination of ether linkages and the prop-2-enoate group, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
CAS No. |
91598-45-7 |
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Molecular Formula |
C23H44O8 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C23H44O8/c1-3-5-6-7-8-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-30-21-22-31-23(24)4-2/h4H,2-3,5-22H2,1H3 |
InChI Key |
FWANMWWVYSZGBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCOCCOCCOCCOCCOCCOC(=O)C=C |
Origin of Product |
United States |
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